molecular formula C20H23ClN2O3 B2440777 3-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide CAS No. 941940-47-2

3-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide

Cat. No.: B2440777
CAS No.: 941940-47-2
M. Wt: 374.87
InChI Key: UOJZUNFZZGFNEF-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group and a morpholinoethyl side chain, which is further substituted with a methoxyphenyl group. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.

Scientific Research Applications

3-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Safety and Hazards

Safety data sheets (SDS) provide information about the hazards of a chemical and the necessary safety precautions. An SDS for “3-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide” can be found at Echemi.com .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzamide Core: The initial step involves the acylation of aniline derivatives with benzoyl chloride to form the benzamide core.

    Introduction of the Chloro Group: Chlorination of the benzamide core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Morpholinoethyl Side Chain: The morpholinoethyl group is introduced through a nucleophilic substitution reaction, often using morpholine and an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(3-methoxyphenyl)benzamide
  • 3-chloro-4-methoxy-N-(2-methylphenyl)benzamide
  • 2-chloro-3-methoxy-N-(2-methylphenyl)benzamide

Uniqueness

3-chloro-N-(2-(3-methoxyphenyl)-2-morpholinoethyl)benzamide is unique due to its specific substitution pattern and the presence of the morpholinoethyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-chloro-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3/c1-25-18-7-3-4-15(13-18)19(23-8-10-26-11-9-23)14-22-20(24)16-5-2-6-17(21)12-16/h2-7,12-13,19H,8-11,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJZUNFZZGFNEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=CC(=CC=C2)Cl)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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